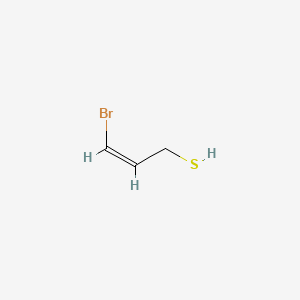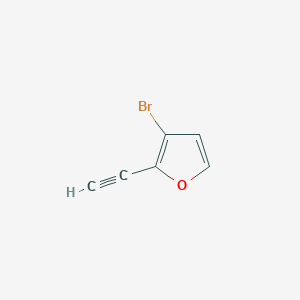
3-Bromo-2-ethynylfuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-ethynylfuran: is an organic compound with the molecular formula C₆H₃BrO. It is a derivative of furan, a five-membered aromatic ring containing one oxygen atom. The presence of a bromine atom at the third position and an ethynyl group at the second position makes this compound unique and of interest in various chemical research fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-ethynylfuran typically involves the bromination of 2-ethynylfuran. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under mild conditions. The reaction proceeds via a radical mechanism, selectively brominating the furan ring at the third position.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and implementing safety measures to handle the reactive intermediates and by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 3-Bromo-2-ethynylfuran can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents include sodium azide, potassium cyanide, and various amines.
Oxidation and Reduction: The ethynyl group can be oxidized to form carboxylic acids or reduced to form alkenes or alkanes under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium cyanide, amines; typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Boronic acids, palladium catalysts, bases like potassium carbonate; typically carried out in aqueous or alcoholic solvents.
Major Products:
Substitution Products: Azides, nitriles, amines.
Coupling Products: Biaryl compounds, styrenes.
Oxidation Products: Carboxylic acids.
Reduction Products: Alkenes, alkanes.
Applications De Recherche Scientifique
Chemistry: 3-Bromo-2-ethynylfuran is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures through cross-coupling reactions .
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the synthesis of pharmaceuticals, agrochemicals, and materials science for the development of novel polymers and advanced materials .
Mécanisme D'action
The mechanism of action of 3-Bromo-2-ethynylfuran in chemical reactions involves the activation of the furan ring and the ethynyl group. The bromine atom at the third position is a good leaving group, facilitating nucleophilic substitution and cross-coupling reactions. The ethynyl group can participate in various addition and cycloaddition reactions, contributing to the compound’s versatility in organic synthesis .
Comparaison Avec Des Composés Similaires
2-Bromo-3-ethynylfuran: Similar structure but with different substitution pattern.
3-Bromo-2-furylacetylene: Similar structure with an extended ethynyl group.
2-Ethynylfuran: Lacks the bromine atom, making it less reactive in substitution reactions.
Uniqueness: 3-Bromo-2-ethynylfuran is unique due to the presence of both a bromine atom and an ethynyl group on the furan ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C6H3BrO |
|---|---|
Poids moléculaire |
170.99 g/mol |
Nom IUPAC |
3-bromo-2-ethynylfuran |
InChI |
InChI=1S/C6H3BrO/c1-2-6-5(7)3-4-8-6/h1,3-4H |
Clé InChI |
DWADAMWJTOSWHO-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=C(C=CO1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13490157.png)
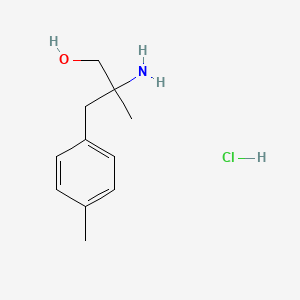
![3-[(4-fluorophenyl)methyl]cyclobutan-1-amine hydrochloride, Mixture of diastereomers](/img/structure/B13490170.png)
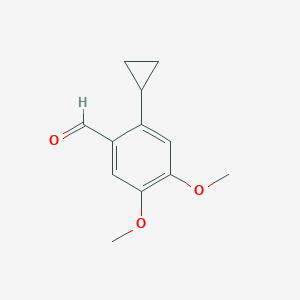

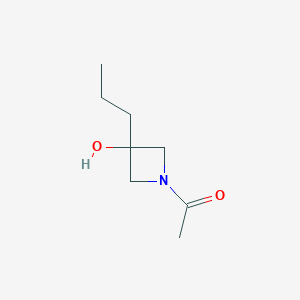
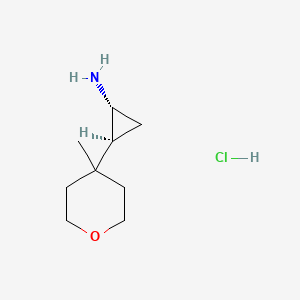


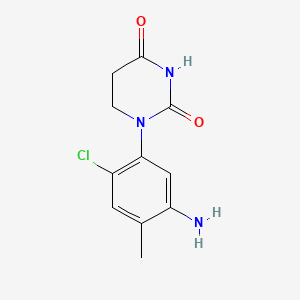

![(2S)-2-{[(benzyloxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoic acid](/img/structure/B13490224.png)
